piperidine-2-thione

Descripción

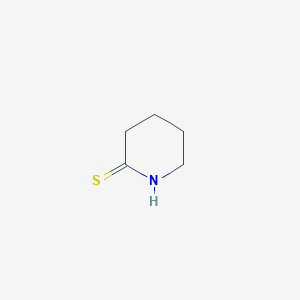

Structure

3D Structure

Propiedades

IUPAC Name |

piperidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVHYGRJLCAOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=S)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156688 | |

| Record name | 2-Piperidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13070-01-4 | |

| Record name | 2-Piperidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13070-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013070014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidinethione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Piperidinethione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER29AD47LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Piperidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-2-thione, also known as δ-valerothiolactam, is a sulfur-containing heterocyclic compound belonging to the thiolactam class. It is the thio-analogue of the more common piperidin-2-one (δ-valerolactam). The incorporation of a sulfur atom in place of oxygen in the lactam ring imparts unique chemical reactivity and biological properties, making it a molecule of significant interest in medicinal chemistry and organic synthesis. Piperidine derivatives are foundational scaffolds in the pharmaceutical industry, appearing in numerous drug classes and natural alkaloids.[1] this compound serves as a versatile synthetic intermediate for the development of novel therapeutics and complex molecular architectures.[2] This guide provides a comprehensive overview of its core chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are crucial for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13070-01-4 | Multiple Sources |

| Molecular Formula | C₅H₉NS | Multiple Sources |

| Molecular Weight | 115.20 g/mol | Multiple Sources |

| Appearance | Colorless to pale yellow solid or liquid | - |

| Density | 1.09 g/cm³ | - |

| Boiling Point | 169.1 °C at 760 mmHg | - |

| Flash Point | 56.1 °C | - |

| LogP | 1.416 | - |

| PSA (Polar Surface Area) | 44.12 Ų | - |

| InChI | InChI=1S/C5H9NS/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7) | [2] |

| SMILES | S=C1CCCCN1 | [2] |

Molecular Structure and Reactivity

Conformation and Tautomerism

This compound consists of a six-membered piperidine ring containing a thioamide functional group. The piperidine ring typically adopts a half-chair conformation.[3] A critical aspect of its chemistry is the existence of a tautomeric equilibrium between the thione form (a thioamide) and the thiol form (an iminothiol).

Caption: Thione-thiol tautomerism in this compound.

Similar to related compounds like 2-mercaptopyridine, the equilibrium for this compound strongly favors the thione tautomer, especially in polar solvents and in the solid state.[4] This preference is attributed to the greater stability of the C=S double bond within the thioamide group compared to the C=N double bond in the thiol form, and favorable resonance stabilization.[4] The thiol form, although a minor component, is crucial for explaining certain reactivity patterns, such as S-alkylation reactions.

Reactivity

The thioamide group is the primary site of reactivity. The sulfur atom is nucleophilic and can be readily alkylated or oxidized. The presence of the thiol tautomer allows for reactions typical of thiols. The nitrogen atom's lone pair is less available for reactions compared to a simple amine due to delocalization into the C=S bond. The thione functional group provides a reactive site for various chemical modifications, making it a valuable building block in synthetic chemistry.

Synthesis and Characterization

Experimental Protocol: Synthesis via Thionation of δ-Valerolactam

A common and effective method for synthesizing this compound is the thionation of its corresponding lactam, δ-valerolactam (piperidin-2-one), using a thionating agent such as Lawesson's Reagent.[5][6]

Objective: To convert the carbonyl group of δ-valerolactam into a thiocarbonyl group.

Materials:

-

δ-Valerolactam (piperidin-2-one) (1.0 eq)

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] (0.5 eq)

-

Anhydrous Toluene (or other high-boiling, non-polar solvent like xylene)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve δ-valerolactam (1.0 eq) in anhydrous toluene.

-

Addition of Reagent: Add Lawesson's Reagent (0.5 eq) to the solution. The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, although it is not always strictly necessary.

-

Reflux: Heat the reaction mixture to reflux (approximately 110 °C for toluene). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.[6]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Wash the filtrate sequentially with saturated NaHCO₃ solution and brine. This step helps to remove acidic impurities and byproducts from the Lawesson's reagent.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter to remove the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| FT-IR | N-H stretch: Broad peak around 3200-3100 cm⁻¹. C-H stretch: Peaks around 2950-2850 cm⁻¹. Thioamide I band (C=S stretch): Strong peak in the 1250-1020 cm⁻¹ region. Thioamide II band (N-H bend): Peak around 1550-1500 cm⁻¹. |

| ¹H NMR | N-H proton: Broad singlet, typically downfield (> 8 ppm). α-CH₂ protons (to C=S): Multiplet around 3.2-3.5 ppm. α-CH₂ protons (to N): Multiplet around 2.7-3.0 ppm.[7] β, γ-CH₂ protons: Multiplets in the 1.5-2.0 ppm range.[7][8] |

| ¹³C NMR | Thiocarbonyl (C=S): Characteristic downfield signal, typically > 200 ppm. α-Carbon (to C=S): Signal around 45-55 ppm. Other ring carbons: Signals in the 20-40 ppm range. |

| Mass Spec. | [M+H]⁺: Expected at m/z = 116.05.[2] |

Note: Exact chemical shifts (ppm) are dependent on the solvent used.

Biological Activity and Applications

While this compound itself is not a widely used therapeutic, the thiolactam and piperidine scaffolds are of great importance in drug discovery.

-

Synthetic Intermediate: It is a key precursor for synthesizing more complex, biologically active molecules. The piperidine scaffold is present in drugs with applications as antipsychotics, analgesics, and antihistamines.[1][9]

-

Antimicrobial Potential: Thiolactams, including N-thiolated β-lactams, have demonstrated promising antibacterial activity, particularly against drug-resistant strains like Staphylococcus aureus.[10][11] Their mechanism often involves interaction with cellular thiols.[11] Some thiolactones and their enzymatic hydrolysis are studied for their role in quorum sensing and potential as antimicrobial agents.[12]

-

Enzyme Inhibition: The piperidine ring is a common feature in enzyme inhibitors. The unique electronic and steric properties of the thioamide group can be exploited to design specific inhibitors for various enzyme targets.

-

H₂S Donors: Certain thiolactams have been investigated as hydrogen sulfide (H₂S) donors, which have potential therapeutic effects in cardiovascular conditions.[3][13]

Caption: Logical relationship of this compound to its applications.

Conclusion

This compound is a heterocyclic compound with a rich chemical profile defined by its thioamide group and the conformational properties of the piperidine ring. Its thione-thiol tautomerism governs much of its reactivity. Well-established synthetic protocols, primarily through the thionation of δ-valerolactam, make it readily accessible for research. While its direct applications are limited, its role as a versatile synthetic precursor for generating novel compounds with significant biological potential ensures its continued relevance for scientists in organic synthesis, medicinal chemistry, and drug development.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H9NS) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Organothio β-Lactams Offer New Opportunities for Controlling Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Piperidine-2-thione (CAS Number: 13070-01-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-2-thione, also known as δ-valerothiolactam, is a sulfur-containing heterocyclic compound with the CAS number 13070-01-4. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active molecules.[1] The introduction of a thione group at the 2-position of the piperidine ring presents an interesting modification with the potential for unique chemical reactivity and biological activity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, spectroscopic data, and a discussion of its potential applications in drug discovery and development, with a focus on its potential as an anticancer agent and enzyme inhibitor.

Chemical and Physical Properties

This compound is a cyclic thioamide. The presence of the thiocarbonyl group influences the chemical and physical properties of the piperidine ring.

| Property | Value | Reference |

| CAS Number | 13070-01-4 | N/A |

| Molecular Formula | C₅H₉NS | [2] |

| Molecular Weight | 115.21 g/mol | N/A |

| Appearance | Predicted to be a solid | N/A |

| Predicted XlogP | 0.1 | [2] |

| Predicted Collision Cross Section ([M+H]⁺) | 121.3 Ų | [2] |

| Predicted Collision Cross Section ([M+Na]⁺) | 127.5 Ų | [2] |

| Predicted Collision Cross Section ([M-H]⁻) | 121.7 Ų | [2] |

Synthesis of this compound

The most common method for the synthesis of thioamides from their corresponding amides is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[3] this compound can be synthesized from its corresponding lactam, δ-valerolactam (2-piperidinone), via this method.

Experimental Protocol: Thionation of δ-Valerolactam

This protocol is adapted from a general procedure for the thionation of lactams.[4]

Materials:

-

δ-Valerolactam (2-Piperidinone)

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve δ-valerolactam (1.0 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford this compound.

References

Foreword: The Piperidine Scaffold in Modern Drug Discovery

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|Research Chemical [benchchem.com]

- 4. CAS 13070-01-4: 2-Piperidinethione | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C5H9NS) [pubchemlite.lcsb.uni.lu]

- 6. This compound CAS#: 13070-01-4 [m.chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Piperidine-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of piperidine-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra, this document presents a combination of predicted data and expected spectroscopic characteristics based on the compound's structural features. Detailed experimental protocols for acquiring spectroscopic data are also provided to aid researchers in their own characterization efforts.

Chemical Structure and Properties

Molecular Formula: C₅H₉NS[1] Monoisotopic Mass: 115.04557 Da[1] Structure:

Figure 1. Chemical structure of this compound.

Spectroscopic Data

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 116.05285 |

| [M+Na]⁺ | 138.03479 |

| [M-H]⁻ | 114.03829 |

| [M+NH₄]⁺ | 133.07939 |

| [M+K]⁺ | 154.00873 |

| [M+H-H₂O]⁺ | 98.042830 |

| [M+HCOO]⁻ | 160.04377 |

| [M+CH₃COO]⁻ | 174.05942 |

| [M+Na-2H]⁻ | 136.02024 |

| [M]⁺ | 115.04502 |

| [M]⁻ | 115.04612 |

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not publicly available. However, the expected chemical shifts can be estimated based on the functional groups present in the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring and the N-H proton. The protons on the carbons adjacent to the nitrogen and the thioamide group will be the most deshielded.

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the carbons of the piperidine ring. The most deshielded carbon will be the C=S carbon of the thioamide group, typically appearing in the range of 190-210 ppm. The carbons adjacent to the nitrogen atom will also be deshielded compared to the other ring carbons.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. The characteristic absorption bands can be predicted based on its functional groups.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3200 | Secondary amine |

| C-H Stretch | 3000-2850 | Aliphatic C-H |

| C=S Stretch | 1250-1020 | Thioamide "Thioamide I" band |

| C-N Stretch | 1550-1480 | Thioamide "Thioamide II" band |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the thionation of the corresponding lactam, piperidin-2-one, using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Workflow for the Synthesis of this compound:

Caption: A general workflow for the synthesis of this compound.

Spectroscopic Analysis

Workflow for Spectroscopic Characterization:

Caption: A standard workflow for the spectroscopic analysis of a synthesized compound.

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. For quantitative analysis, a longer relaxation delay and a 90° pulse angle may be necessary.

-

3.2.2. IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

3.2.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

EI-MS: Introduce the sample into the ion source, typically via a direct insertion probe or gas chromatography. This method often leads to extensive fragmentation, providing structural information.

-

ESI-MS: Infuse the sample solution into the ESI source. This is a softer ionization technique that typically yields the protonated molecule [M+H]⁺, providing molecular weight information.[2]

-

Conclusion

This technical guide consolidates the available spectroscopic information for this compound. While a complete set of experimental data is not currently published, the provided predicted data and expected spectral characteristics offer a valuable resource for researchers. The detailed experimental protocols will facilitate the acquisition and interpretation of spectroscopic data for this and related compounds, aiding in the advancement of drug discovery and development programs.

References

An In-Depth Technical Guide to the Synthesis of Piperidine-2-thione from Piperidone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic conversion of piperidone (a lactam) into its corresponding thiolactam, piperidine-2-thione. This transformation is a crucial step in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The guide details the primary synthetic methodologies, reaction mechanisms, and detailed experimental protocols, supported by quantitative data and process visualizations.

Introduction to Lactam Thionation

This compound, a cyclic thioamide or thiolactam, serves as a versatile intermediate in organic synthesis. Its preparation from the readily available piperidin-2-one (valerolactam) is most commonly achieved through a thionation reaction, which involves the replacement of the carbonyl oxygen atom with a sulfur atom. Several reagents have been developed for this transformation, with Lawesson's Reagent being the most prominent. Alternative methods utilizing phosphorus pentasulfide (P₄S₁₀) and hexamethyldisilathiane (TMS₂S) have also been established, offering different reactivity profiles and reaction conditions.

Principal Thionation Methodologies

The conversion of the lactam functionality in piperidone to a thiolactam can be accomplished via several key reagents. The choice of reagent often depends on the substrate's sensitivity, desired reaction conditions, and scale.

Lawesson's Reagent (LR)

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most widely used and generally efficient reagent for the thionation of amides and lactams.[1] Reactions are typically performed by heating the substrate with LR in an anhydrous, non-protic solvent such as toluene or xylene.[2] The reaction rate is generally faster for amides and lactams compared to less reactive esters.[1]

Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide is a traditional and powerful thionating agent.[1] While effective, it often requires high reaction temperatures and can sometimes lead to lower yields or side reactions compared to Lawesson's Reagent, limiting its application for more complex or sensitive substrates.[2]

Hexamethyldisilathiane (TMS₂S)

A more recent protocol involves the use of hexamethyldisilathiane, (CH₃)₃Si-S-Si(CH₃)₃.[3] This method often requires the use of an oxophilic promoter or activator to generate a Vilsmeier-type intermediate from the lactam.[3] Efficient promoters include phosphorus oxychloride, triphosgene, and oxalyl chloride. This approach can provide good to excellent yields for secondary and tertiary lactams under milder conditions than those required for P₄S₁₀ or LR.[3]

Reaction Pathways and Mechanisms

The core of the synthesis is the thionation of the carbonyl group. The mechanism varies slightly depending on the reagent used.

General Thionation Reaction

The overall transformation converts the carbonyl group of piperidone into a thiocarbonyl group.

Caption: General reaction scheme for the synthesis of this compound.

Mechanism of Thionation with Lawesson's Reagent

The widely accepted mechanism for thionation using Lawesson's Reagent involves a cycloaddition-cycloreversion pathway. In solution, Lawesson's Reagent (LR) is in equilibrium with a more reactive dithiophosphine ylide monomer.[1] This monomer reacts with the carbonyl group of piperidone to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition (cycloreversion), driven by the formation of a stable P=O bond, to yield the desired this compound.[1]

Caption: Mechanism of thionation using Lawesson's Reagent.

Quantitative Data Summary

The following table summarizes various reported conditions for the thionation of piperidone and related N-substituted lactams to their corresponding thiolactams.

| Substrate | Reagent(s) | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Benzyl-2-piperidone | Lawesson's Reagent | 1.5 | Toluene | 110 (reflux) | 0.5 | 93 | [2] |

| N-Methyl-2-piperidone | Oxalyl Bromide / TMS₂S | 1.1 / 3.0 | CH₂Cl₂ | -78 to RT | 24 | 66 | [3] |

| N-Methyl-2-piperidone | P₄S₁₀ | - | Pyridine | 100 | 3 | 92 | [4] |

| N-Methyl-2-piperidone | 1. Et₃O⁺BF₄⁻2. NaSH | - | 1. CH₂Cl₂2. Acetone | 1. RT2. 0 | - | 95 | [4] |

Detailed Experimental Protocols

The following protocols are generalized procedures based on published reports and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Thionation using Lawesson's Reagent

This procedure is adapted from the thionation of an N-substituted piperidone derivative.[2]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the piperidone substrate (1.0 equiv).

-

Reagent Addition: Add anhydrous toluene as the solvent, followed by Lawesson's Reagent (0.5-1.5 equiv). The amount of LR may need to be optimized; 0.5 equivalents are theoretically sufficient for a monocarbonyl compound.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically 0.5-24 hours), cool the mixture to room temperature.

-

Purification: Remove the solvent under reduced pressure. The resulting residue contains the product and phosphorus byproducts. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[2]

Protocol 2: Thionation using Hexamethyldisilathiane (TMS₂S) and a Promoter

This procedure is based on the protocol for converting lactams to thiolactams using TMS₂S with an oxophilic promoter.[3]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the piperidone substrate (1.0 equiv) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Promoter Addition: Slowly add the oxophilic promoter (e.g., oxalyl chloride or oxalyl bromide, 1.1 equiv) dropwise to the stirred solution. Stir the mixture at -78 °C for 1 hour to form the chloro iminium intermediate.

-

Thionating Agent Addition: Add hexamethyldisilathiane (TMS₂S, 2.0-3.0 equiv) to the mixture at -78 °C.

-

Reaction: Allow the reaction to stir for approximately 24 hours, during which the temperature is allowed to slowly rise to room temperature.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

References

Navigating the Safety Profile of Piperidine-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-2-thione, a sulfur-containing heterocyclic compound, is a molecule of interest in various research and development sectors, particularly in the synthesis of novel pharmaceutical agents. Understanding its safety profile is paramount for ensuring the well-being of laboratory personnel and for the accurate assessment of its potential as a drug development candidate. This technical guide provides a consolidated overview of the available safety information for this compound, with a focus on quantitative data, handling procedures, and emergency response.

Disclaimer: The information provided herein is based on currently available data. The absence of a comprehensive, publicly accessible Safety Data Sheet (SDS) for this compound (CAS Number: 13070-01-4) from major chemical suppliers and regulatory bodies presents a significant challenge in providing a complete safety profile. The data presented is limited and should be interpreted with caution. It is imperative for all users to conduct a thorough risk assessment and to consult with their institution's environmental health and safety (EHS) department before handling this compound.

Physicochemical and Toxicological Data

Due to the limited availability of a complete SDS, a comprehensive table of physicochemical and toxicological properties cannot be compiled. The following data has been extracted from available sources.

Table 1: Known Properties and Toxicity of this compound

| Property | Value | Source |

| Molecular Formula | C5H9NS | |

| CAS Number | 13070-01-4 | |

| Acute Toxicity (Intravenous, Mouse) | LD50: 90 mg/kg | [1] |

Note: The toxic effects beyond the lethal dose were not reported in the available source.[1]

Hazard Identification and GHS Classification

Handling, Storage, and Personal Protective Equipment (PPE)

Given the lack of specific handling and storage guidelines for this compound, a conservative approach based on general best practices for handling potentially toxic chemicals is mandatory.

Experimental Protocol: General Handling and Storage

-

Engineering Controls: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. The breakthrough time of the glove material should be considered for the solvents used.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential for splashing, additional protective clothing such as an apron or chemical-resistant suit may be necessary.

-

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. The storage area should be secured and accessible only to authorized personnel.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Exposure Control and First Aid Measures

The following workflow outlines a logical approach to managing a potential exposure scenario.

Caption: Logical workflow for responding to an exposure to this compound.

Conclusion

The available safety information for this compound is sparse, underscoring the need for extreme caution when handling this compound. The acute toxicity data, although limited, suggests significant hazard. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. The lack of a comprehensive SDS necessitates a conservative approach to risk mitigation. Further investigation into the toxicological and physicochemical properties of this compound is crucial for establishing a more complete and reliable safety profile. All handling of this compound should be preceded by a thorough, documented risk assessment.

References

An In-depth Technical Guide to the Solubility and Stability of Piperidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of piperidine-2-thione, with a specific focus on its solubility and stability. As a sulfur-containing heterocyclic compound, this compound presents unique characteristics relevant to its handling, formulation, and development in various scientific applications, including pharmaceuticals. This document outlines the predicted solubility profile based on its structural features and details robust experimental protocols for its quantitative determination. Furthermore, it explores the chemical stability of this compound, including its tautomeric equilibrium and potential degradation pathways under various stress conditions. Methodologies for comprehensive stability testing are provided to ensure the integrity and shelf-life of this compound. All quantitative data is summarized in structured tables, and key concepts and workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound, a cyclic thioamide, is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The presence of the piperidine ring, a common scaffold in many biologically active molecules, combined with a reactive thione group, imparts distinct chemical properties that are crucial for its application. A thorough understanding of its solubility and stability is paramount for researchers and drug development professionals to ensure consistent and reliable results in experimental settings and to develop stable formulations with optimal bioavailability.

This guide serves as a foundational resource, offering a detailed examination of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document provides a robust framework based on the well-understood chemistry of piperidines and thiones, supplemented with adaptable, detailed experimental protocols.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications, influencing everything from reaction kinetics in synthesis to absorption and distribution in biological systems.

Predicted Solubility Characteristics

Based on its chemical structure, the solubility of this compound can be inferred:

-

Polar Solvents: The presence of the nitrogen atom in the piperidine ring and the polarizable thione group (C=S) suggests that this compound will exhibit moderate to good solubility in polar protic solvents like water, ethanol, and methanol, and in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The nitrogen atom can act as a hydrogen bond acceptor, enhancing its interaction with polar solvents.[1]

-

Nonpolar Solvents: Solubility in nonpolar solvents like hexane and toluene is expected to be limited due to the polar nature of the molecule.[1]

-

pH-Dependent Solubility: The piperidine nitrogen is basic, meaning its protonation state and, consequently, its aqueous solubility will be pH-dependent. In acidic solutions, the formation of a protonated salt will significantly increase its solubility in water.

Quantitative Solubility Data

| Solvent Class | Examples | Expected Solubility |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Moderate to High |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low |

| Aqueous Buffers | pH < pKa (Acidic) | High |

| pH > pKa (Basic) | Moderate |

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[2][3]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, acetonitrile, etc.).

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to allow undissolved solid to settle.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Construct a calibration curve using standards of known concentrations to accurately determine the solubility in mg/mL or mol/L.

Stability Profile

The chemical stability of this compound is a critical parameter that influences its storage, handling, and formulation. Key aspects of its stability include tautomerism and degradation under various environmental conditions.

Thione-Thiol Tautomerism

This compound can exist in equilibrium with its tautomeric form, 2,3,4,5-tetrahydropyridine-6-thiol. The position of this equilibrium is influenced by the solvent polarity. In polar solvents, the thione form is generally favored, while in nonpolar solvents, the thiol form may be more prevalent.[4][5]

The thiol tautomer is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This transformation can be influenced by factors such as concentration, temperature, and exposure to light.

Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and pathways.[6][7] The primary degradation pathways for this compound are predicted to be hydrolysis and oxidation.

-

Hydrolytic Degradation: Under acidic or basic conditions, the thioamide bond may be susceptible to hydrolysis, leading to the opening of the piperidine ring.

-

Oxidative Degradation: The thione group and the secondary amine are potential sites for oxidation. Oxidation can lead to the formation of sulfoxides, sulfones, or N-oxides. As mentioned, the thiol tautomer can be oxidized to a disulfide.[8]

-

Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to fragmentation of the molecule.[8]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, often through radical-mediated pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to evaluate the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[6][9]

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stressor solutions.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and a solution in a temperature-controlled oven (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[10]

-

-

Time Points: Collect samples at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).

-

Sample Analysis: Neutralize the acidic and basic samples, if necessary, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Data Evaluation:

-

Quantify the amount of remaining this compound.

-

Identify and quantify any degradation products.

-

Perform a mass balance analysis to account for all components.

-

Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically an HPLC method. This method must be able to separate the intact this compound from all potential degradation products, ensuring accurate quantification of the parent compound and its impurities. Method development should involve testing various column chemistries, mobile phase compositions, and detector wavelengths to achieve optimal separation.

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) may be required. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined by UV-Vis spectral analysis of this compound. |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Summary and Recommendations

This compound is a molecule with significant potential in chemical and pharmaceutical research. Its solubility is predicted to be favorable in polar solvents and highly dependent on pH. The stability of this compound is influenced by its thione-thiol tautomerism and its susceptibility to hydrolysis and oxidation.

For researchers and drug development professionals, the following recommendations are crucial:

-

Experimental Verification: The solubility and stability profiles presented in this guide are based on chemical principles and data from related compounds. It is imperative to perform experimental studies, such as those detailed in the provided protocols, to obtain quantitative and specific data for this compound.

-

Method Validation: Any analytical methods used for the quantification of this compound, particularly for stability studies, must be thoroughly validated according to ICH guidelines to ensure they are stability-indicating.

-

Storage Conditions: Based on the predicted stability profile, it is recommended to store this compound in a cool, dry, and dark place to minimize thermal and photolytic degradation. Storage under an inert atmosphere can help prevent oxidative degradation.

Further research is warranted to fully elucidate the quantitative solubility and degradation pathways of this compound, which will be invaluable for its future applications.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. sgs.com [sgs.com]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Thiolactam-Thiolactim Tautomerism of Piperidine-2-thione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiolactam-thiolactim tautomerism of piperidine-2-thione. Due to the limited availability of direct quantitative data for this compound, this guide draws upon established principles and data from analogous, well-studied heterocyclic thiones, such as 2-mercaptopyridine and 2-mercaptopyrimidine, to provide a robust framework for understanding and investigating this equilibrium.

Introduction to Thiolactam-Thiolactim Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in organic chemistry with significant implications for the chemical, physical, and biological properties of molecules. In the context of this compound, the relevant equilibrium is the proton transfer between the nitrogen and sulfur atoms, resulting in two tautomeric forms: the thiolactam (thione) and the thiolactim (thiol).

The position of this equilibrium is crucial in drug design and development, as the predominant tautomer can exhibit different hydrogen bonding capabilities, lipophilicity, and reactivity, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

The Tautomeric Equilibrium

The thiolactam-thiolactim equilibrium of this compound is depicted below. The thiolactam form is characterized by a carbon-sulfur double bond (thione), while the thiolactim form contains a carbon-sulfur single bond and a sulfur-hydrogen bond (thiol).

The equilibrium constant, KT, is defined as the ratio of the concentration of the thiolactim form to the thiolactam form:

KT = [Thiolactim] / [Thiolactam]

The relative stability of these tautomers is influenced by several factors, most notably the solvent environment.

Influence of Solvent on Tautomeric Equilibrium

The polarity of the solvent plays a critical role in determining the predominant tautomeric form. Generally, polar solvents tend to favor the more polar thiolactam (thione) form, while nonpolar solvents can shift the equilibrium towards the less polar thiolactim (thiol) form.[1] This is due to the differential solvation of the two tautomers. The thiolactam, with its greater dipole moment, is better stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding.

Table 1: Solvent Effects on Thiolactam-Thiolactim Equilibrium for Analogous Heterocycles

| Compound | Solvent | Predominant Tautomer | Observations |

| 2-Mercaptopyridine | Cyclohexane | Thiol (Thiolactim) | Equilibrium shifted almost completely towards the thiol form.[1] |

| 2-Mercaptopyridine | Ethanol, Water | Thione (Thiolactam) | Spectral features indicate the predominance of the thione form.[1] |

| 2-Mercaptopyrimidine | Dichloroethane (nonpolar) | Thiol (Thiolactim) | The thiol tautomer is preferentially stabilized.[1] |

| 2-Mercaptopyrimidine | Ethanol (polar) | Thione (Thiolactam) | The more polar thione tautomer is preferentially stabilized.[1] |

Experimental Protocols for Studying Tautomerism

The study of tautomeric equilibria relies heavily on spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. Both 1H and 13C NMR can be utilized to distinguish between the thiolactam and thiolactim forms.

Experimental Protocol: 1H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in the desired deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) to a final concentration of approximately 10-20 mM.

-

Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.

-

-

Data Analysis:

-

Identify the characteristic signals for both the thiolactam and thiolactim tautomers. The N-H proton of the thiolactam and the S-H proton of the thiolactim will have distinct chemical shifts. Protons on the piperidine ring adjacent to the C=S or C-S group will also exhibit different chemical shifts in the two forms.

-

Carefully integrate the area under the non-overlapping peaks corresponding to each tautomer.

-

Calculate the mole fraction of each tautomer from the integral values. The ratio of the integrals for the two forms gives the tautomeric ratio.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing the different electronic transitions of the two forms. The thione and thiol forms will typically have distinct absorption maxima (λmax).

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, cyclohexane).

-

Prepare a series of dilutions to determine the molar absorptivity of the predominant species in that solvent.

-

-

Instrument Parameters:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan a wavelength range that covers the expected absorption maxima of both tautomers (typically 200-400 nm).

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Identify the λmax for each tautomer. The thione form often exhibits a characteristic n→π* transition at a longer wavelength.

-

By comparing the spectra in different solvents (polar vs. nonpolar), the characteristic peaks for each tautomer can be assigned.[1]

-

For mixtures, deconvolution of the overlapping spectra can be performed to estimate the relative concentrations of the two forms.

-

Computational Chemistry

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the relative stabilities of tautomers.

Methodology: DFT Calculations

-

Structure Optimization:

-

The geometries of both the thiolactam and thiolactim tautomers of this compound are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

-

-

Energy Calculations:

-

The Gibbs free energies (G) of both tautomers are calculated. The difference in Gibbs free energy (ΔG) determines the relative stability and the equilibrium constant (KT) at a given temperature (T): ΔG = Gthiolactim - Gthiolactam = -RT ln(KT)

-

-

Solvent Effects:

-

To model the influence of the solvent, a polarizable continuum model (PCM) can be incorporated into the calculations.

-

Table 2: Theoretical Gibbs Free Energy of Tautomerization for an Analogous System (2-Thiopyrimidine)

| Tautomerization | Medium | ΔG (kcal/mol) | Favored Tautomer |

| Thiol → Thione | Gas Phase | 8.165 | Thiol |

| Thiol → Thione | Cyclohexene | 5.906 | Thiol |

| Thiol → Thione | DMSO | -5.513 | Thione |

| Thiol → Thione | Water | -5.829 | Thione |

Data adapted from a study on 2-thiopyrimidine, which is expected to show a similar trend to this compound.[1]

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive study of this compound tautomerism.

Conclusion

The thiolactam-thiolactim tautomerism of this compound is a critical aspect that influences its molecular properties and potential biological activity. While direct experimental data for this specific compound is limited, a comprehensive understanding can be achieved by applying established principles from analogous heterocyclic thiones. The thiolactam form is expected to predominate in polar environments, whereas the thiolactim form may be more prevalent in nonpolar media. A combined approach utilizing NMR and UV-Vis spectroscopy, supported by computational DFT calculations, provides a robust methodology for the qualitative and quantitative characterization of this tautomeric equilibrium. For researchers in drug development, a thorough investigation of the tautomeric preference of this compound and its derivatives in physiologically relevant environments is essential for predicting their behavior and optimizing their therapeutic potential.

References

The Thiolactam Scaffold: A Comprehensive Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactivity of the thiolactam functional group, a sulfur-containing analog of the lactam ring that is of significant interest in medicinal chemistry and organic synthesis. This document provides a detailed overview of the synthesis, electronic properties, and characteristic reactions of thiolactams, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this versatile heterocyclic system.

Introduction to the Thiolactam Group

Thiolactams are cyclic thioamides, and their reactivity is governed by the electronic interplay between the nitrogen, the thiocarbonyl carbon, and the sulfur atom. The replacement of the carbonyl oxygen of a lactam with a larger, more polarizable sulfur atom leads to distinct chemical properties. Thioamides, including thiolactams, are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts.[1] The C=S bond is longer than a C=O bond, and the barrier to rotation around the C-N bond is higher in thioamides, indicating a significant contribution from the zwitterionic resonance structure.[1] This unique electronic nature makes thiolactams valuable intermediates in organic synthesis and key pharmacophores in various drug candidates.[2][3]

Synthesis of Thiolactams

The most common method for the synthesis of thiolactams is the thionation of the corresponding lactam. Several reagents can accomplish this transformation, with Lawesson's reagent being the most widely used.[4][5] Mechanochemical methods using Lawesson's reagent have also been developed as a solvent-free, environmentally friendly alternative.[4]

Comparative Data on Thiolactam Synthesis

| Lactam Precursor | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Pyrrolidinone | Lawesson's Reagent | Toluene | 110 | 24 | 36 | [5] |

| 2-Pyrrolidinone | Lawesson's Reagent | Mechanochemical | Ambient | 0.5 | 95 | [4] |

| 2-Piperidinone | Lawesson's Reagent | Mechanochemical | Ambient | 0.5 | 92 | [4] |

| Caprolactam | Lawesson's Reagent | Mechanochemical | Ambient | 0.5 | 98 | [4] |

| N-Methylpyrrolidinone | Lawesson's Reagent | Mechanochemical | Ambient | 0.5 | 85 | [4] |

Experimental Protocol: Synthesis of 2-Pyrrolidinethione using Lawesson's Reagent (Mechanochemical)

Materials:

-

2-Pyrrolidinone

-

Lawesson's Reagent

-

Milling vessel (e.g., stainless steel)

-

Milling balls (e.g., stainless steel)

-

Mixer mill

Procedure:

-

To a 10 mL stainless steel milling vessel, add 2-pyrrolidinone (1.00 g, 11.75 mmol), Lawesson's reagent (2.61 g, 6.46 mmol), and two stainless steel milling balls (10 mm diameter).

-

The vessel is sealed and placed in a mixer mill.

-

The mixture is milled at a frequency of 30 Hz for 30 minutes.

-

After milling, the vessel is opened, and the solid product is removed.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 2-pyrrolidinethione as a white solid.

Key Reactions of the Thiolactam Group

The thiolactam moiety exhibits a rich and diverse reactivity profile, with the sulfur atom being the primary site of electrophilic attack and the thiocarbonyl group participating in various cycloaddition reactions.

S-Alkylation

The sulfur atom of the thiolactam is nucleophilic and readily undergoes S-alkylation with various electrophiles, such as alkyl halides.[4] This reaction proceeds via the more stable thiolactim tautomer.

Materials:

-

Thiolactam

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., acetone, acetonitrile)

Procedure:

-

To a solution of the thiolactam (1.0 equiv) in the chosen solvent, add the base (1.2 equiv).

-

The alkyl halide (1.1 equiv) is added dropwise to the mixture at room temperature.

-

The reaction is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the S-alkylated product.

Oxidation

The sulfur atom of the thiolactam can be selectively oxidized to the corresponding sulfoxide or sulfone using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA).[6][7] The extent of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions.

| Thiolactam | Oxidizing Agent | Equivalents of Oxidant | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Phenyl prenyl sulfide | m-CPBA | 1 | Dichloromethane | 0 to RT | Sulfoxide | 75 | [7] |

| Phenyl prenyl sulfide | m-CPBA | 2 | Dichloromethane | 0 to RT | Sulfone | 91 | [7] |

| Arylbutylsulfide | m-CPBA | 1.2 | THF | 0 | Sulfoxide | - | |

| Arylbutylsulfide | m-CPBA | 2.0 | THF | 35 | Sulfone | - |

Note: Data for general sulfides is presented as a proxy for thiolactam reactivity, as specific quantitative data for thiolactam oxidation is sparse in the literature.

Materials:

-

Thiolactam

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Solvent (e.g., dichloromethane, chloroform)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

The thiolactam (1.0 equiv) is dissolved in the chosen solvent and cooled to 0 °C in an ice bath.

-

m-CPBA (1.1 equiv) is added portion-wise to the solution, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the sulfoxide.

Cycloaddition Reactions

Thiolactams can participate in cycloaddition reactions, acting as a thiocarbonyl component. For instance, they can undergo [3+2] cycloaddition reactions with azomethine ylides generated in situ.[8][9]

Materials:

-

Thioisatin (as a thiolactam precursor)

-

Thiazolidine-2-carboxylic acid

-

Dipolarophile (e.g., dimethyl acetylenedicarboxylate)

-

Solvent (e.g., methanol)

Procedure:

-

A mixture of thioisatin (1 mmol), thiazolidine-2-carboxylic acid (1 mmol), and the dipolarophile (1 mmol) is refluxed in methanol (20 mL) for the appropriate time (monitored by TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is subjected to column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the cycloadduct.[8]

Spectroscopic Characterization of Thiolactams

The thiolactam functional group has characteristic spectroscopic signatures that are useful for its identification and for monitoring its reactions.

NMR Spectroscopy

In ¹³C NMR spectra, the thiocarbonyl carbon of a thiolactam typically resonates significantly downfield compared to the carbonyl carbon of the corresponding lactam. For example, the C=S carbon of 2-thionosparteine appears at 205.9 ppm, while the C=O carbon of 2-oxosparteine is at 171.2 ppm.

IR Spectroscopy

The C=S stretching vibration in thiolactams is generally found in the region of 1100-1300 cm⁻¹.[10] However, this band can be weak and is often coupled with other vibrations, making its assignment complex. A band in the 1500-1600 cm⁻¹ region, often referred to as the "thioamide B band," is also characteristic and is attributed to a combination of C-N stretching and N-H bending vibrations.[10]

Role in Drug Development and Signaling Pathways

Thiolactam-containing molecules have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents.[2][3] Their mechanism of action can involve covalent modification of biological targets.

Mechanism of Action of Thioamide Drugs

A well-studied example is the thioamide drug ethionamide, used in the treatment of tuberculosis. Ethionamide is a prodrug that is activated by the mycobacterial enzyme EthA. The activated form then covalently modifies NAD⁺, and the resulting adduct is a potent inhibitor of the enoyl-ACP reductase InhA, an essential enzyme in mycolic acid biosynthesis.[11] This ultimately disrupts the integrity of the mycobacterial cell wall.

Caption: Mechanism of action of the thioamide drug ethionamide.

Experimental Workflow for Studying Thiolactam Reactivity

A systematic workflow is essential for characterizing the reactivity of novel thiolactam-containing compounds, particularly in the context of drug discovery for covalent inhibitors.

Caption: Experimental workflow for studying thiolactam reactivity.

Conclusion

The thiolactam group possesses a unique and versatile reactivity profile that makes it an attractive scaffold in organic synthesis and medicinal chemistry. Its distinct electronic properties compared to the lactam analog allow for a range of chemical transformations, including S-alkylation, oxidation, and cycloaddition reactions. A thorough understanding of the fundamental reactivity of thiolactams, supported by robust experimental protocols and quantitative data, is crucial for the rational design and development of novel thiolactam-based compounds with desired chemical and biological properties.

References

- 1. A lignan compound regulates LPS modifications via PmrA/B signaling cascades to potentiate colistin efficacy in vivo | PLOS Pathogens [journals.plos.org]

- 2. Synthesis of new tricyclic thiolactams as potent antitumor agent for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 8. [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Analysis of Piperidine-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical calculations performed on piperidine-2-thione, a heterocyclic compound of interest in medicinal chemistry. By leveraging computational methodologies, we can elucidate its structural, spectroscopic, and electronic properties, offering valuable insights for drug design and development. This document summarizes the expected quantitative data, details relevant experimental protocols for its synthesis and characterization, and visualizes key computational workflows.

Introduction to this compound

This compound is a sulfur-containing analog of piperidin-2-one. The replacement of the carbonyl oxygen with a sulfur atom significantly influences the molecule's electronic structure, reactivity, and spectroscopic signatures. Theoretical calculations, primarily based on Density Functional Theory (DFT), are instrumental in understanding these modifications at a molecular level. These computational approaches allow for the prediction of various molecular properties before engaging in potentially costly and time-consuming experimental work.

Synthesis and Spectroscopic Characterization

While specific literature on the synthesis of this compound is not abundant, a general and efficient method involves the thionation of the corresponding piperidin-2-one. This is commonly achieved using reagents like Lawesson's reagent or phosphorus pentasulfide.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route for this compound is the thionation of piperidin-2-one. A typical experimental protocol would be as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, piperidin-2-one (1 equivalent) is dissolved in an anhydrous solvent such as toluene or dioxane.

-

Reagent Addition: Lawesson's reagent (0.5 equivalents) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Characterization

The synthesized this compound would be characterized using various spectroscopic techniques to confirm its structure and purity. Theoretical calculations play a crucial role in the interpretation of these experimental spectra.

-

FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the vibrational modes of the molecule. The characteristic C=S stretching vibration is a key indicator of successful thionation.

-

NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

UV-Vis Spectroscopy: This technique is used to study the electronic transitions within the molecule.

Theoretical Calculations: Methodologies

The theoretical calculations summarized in this guide are predominantly performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[1]

Computational Workflow

The logical workflow for the theoretical analysis of this compound is depicted in the following diagram.

Caption: A flowchart illustrating the typical workflow for the theoretical characterization of this compound.

Software and Basis Sets

Commonly, these calculations are performed using software packages like Gaussian. A widely used functional for such studies is B3LYP, in conjunction with a high-level basis set such as 6-311++G(d,p) to ensure accuracy.[1][2]

Results and Discussion

This section presents the expected theoretical data for this compound, derived from methodologies reported for analogous molecules.

Vibrational Analysis (FT-IR and FT-Raman)

The calculated vibrational frequencies are crucial for assigning the experimental FT-IR and FT-Raman spectra. The table below summarizes the expected key vibrational modes for this compound.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |

| N-H Stretch | ~3400 | Medium | Weak |

| C-H Asymmetric Stretch | ~3000 | Strong | Medium |

| C-H Symmetric Stretch | ~2950 | Strong | Medium |

| C=S Stretch | ~1100-1200 | Strong | Strong |

| C-N Stretch | ~1250 | Medium | Medium |

| Ring Vibrations | ~800-1000 | Medium-Strong | Medium-Strong |

Note: Calculated wavenumbers are often scaled to better match experimental values.

NMR Spectral Analysis

The Gauge-Including Atomic Orbital (GIAO) method is typically employed to calculate the ¹H and ¹³C NMR chemical shifts.[3] The expected chemical shifts are presented below, referenced to tetramethylsilane (TMS).

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C2 (C=S) | - | ~200-210 |

| C3 | ~1.8 - 2.0 | ~25-30 |

| C4 | ~1.6 - 1.8 | ~20-25 |

| C5 | ~1.7 - 1.9 | ~22-27 |

| C6 | ~3.2 - 3.4 | ~45-50 |

| N1-H | ~7.5 - 8.5 | - |

Electronic Properties (UV-Vis, HOMO-LUMO, MEP)

Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis spectrum by calculating the electronic transition energies and oscillator strengths.[4]

| Electronic Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

| n -> π | ~350-400 | Low |

| π -> π | ~250-300 | High |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the chemical reactivity and electronic transitions of the molecule.[5] The HOMO-LUMO energy gap is a key indicator of chemical stability.

| Parameter | Expected Value (eV) |

| HOMO Energy | ~ -6.0 to -6.5 |

| LUMO Energy | ~ -1.5 to -2.0 |

| HOMO-LUMO Energy Gap | ~ 4.0 to 5.0 |

The diagram below illustrates the concept of an electronic transition from the HOMO to the LUMO.

Caption: A simplified diagram of an electronic transition from the HOMO to the LUMO.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule, indicating regions that are prone to electrophilic or nucleophilic attack. For this compound, the region around the sulfur atom is expected to be electron-rich (nucleophilic), while the N-H proton will be electron-deficient (electrophilic).

Non-Linear Optical (NLO) Properties

The NLO properties of this compound can be predicted by calculating the first-order hyperpolarizability (β). Molecules with significant NLO properties have potential applications in optoelectronics.

| NLO Parameter | Expected Calculated Value (a.u.) |

| Dipole Moment (μ) | ~ 3-5 Debye |

| Hyperpolarizability (β) | > Urea (reference) |

Conclusion

This technical guide has outlined the comprehensive theoretical framework for the analysis of this compound. Through the application of DFT and TD-DFT methods, it is possible to predict and understand its structural, vibrational, NMR, electronic, and non-linear optical properties. The presented data, based on established computational methodologies for similar heterocyclic systems, serves as a valuable resource for researchers in the fields of computational chemistry and drug development. These theoretical insights can guide future experimental work and aid in the rational design of novel piperidine-based therapeutic agents.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Analysis of vibrational spectra of 2 and 3-methylpiperidine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. learn.schrodinger.com [learn.schrodinger.com]

Piperidine-2-thione: A Technical Guide to Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of piperidine-2-thione, a sulfur-containing heterocyclic compound. While the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals, the specific 2-thione derivative is less extensively documented.[1][2] This document collates the available information on its synthesis, spectroscopic characteristics, and the biological activities of closely related compounds, highlighting its potential as a building block for novel therapeutic agents.